molecular formula C6H12N2O3 B13208254 5-(Hydroxymethyl)oxolane-2-carbohydrazide

5-(Hydroxymethyl)oxolane-2-carbohydrazide

Cat. No.: B13208254
M. Wt: 160.17 g/mol
InChI Key: WTAABXICBKSAEX-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)oxolane-2-carbohydrazide is a carbohydrazide derivative of a tetrahydrofuran (oxolane) scaffold, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive hydrazide group and a hydroxymethyl-functionalized oxolane ring, is strategically designed for the development of novel bioactive molecules. The primary research value of this compound lies in its application as a precursor for the synthesis of more complex chemical entities. Carbohydrazide-functionalized heterocycles of this type are recognized for their significant potential in antimicrobial research. Specifically, structurally related carbohydrazide compounds have demonstrated potent, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae . Furthermore, such derivatives have shown promising antimycobacterial efficacy against Mycobacterium tuberculosis . The reactivity of the hydrazide group allows for condensation with various carbonyl compounds to form hydrazone derivatives, a class known to be effective antibacterial and antitubercular agents . Beyond antimicrobial applications, the oxolane (tetrahydrofuran) scaffold is a privileged structure in pharmaceuticals and is present in a wide array of biologically active molecules, including those explored as antiviral agents and enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

5-(hydroxymethyl)oxolane-2-carbohydrazide

InChI

InChI=1S/C6H12N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h4-5,9H,1-3,7H2,(H,8,10)

InChI Key

WTAABXICBKSAEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)C(=O)NN

Origin of Product

United States

Contextualization Within Carbohydrazide and Furanose Derivative Chemistry

5-(Hydroxymethyl)oxolane-2-carbohydrazide is structurally defined by two key functional components: the carbohydrazide (B1668358) group (-CONHNH2) and a substituted furanose ring, specifically a tetrahydrofuran (B95107) ring with a hydroxymethyl group. The carbohydrazide moiety is a derivative of hydrazine (B178648) and carbonic acid, known for its versatile applications in forming a wide array of heterocyclic compounds and as a building block in medicinal chemistry. ajgreenchem.comsciencemadness.org Carbohydrazides and their derivatives are recognized for their significant pharmacological properties, including anticancer, antibacterial, and antiviral activities. ajgreenchem.comajgreenchem.com

The furanose component of the molecule is a five-membered cyclic hemiacetal structure, characteristic of certain monosaccharides like ribose. msu.edu The tetrahydrofuran ring system, a saturated analog of furan (B31954), is a prevalent structural motif in many natural products and pharmacologically active compounds. The presence of the hydroxymethyl group offers an additional site for chemical modification, enhancing the molecule's synthetic utility. The combination of the nucleophilic hydrazide group with the chiral furanose backbone makes this compound a promising chiral synthon for asymmetric synthesis. ajgreenchem.com

Overview of Research Significance and Potential in Synthetic Organic Chemistry

The significance of 5-(hydroxymethyl)oxolane-2-carbohydrazide in synthetic organic chemistry lies in its potential as a versatile building block. The carbohydrazide (B1668358) functional group is a key pharmacophore and a valuable precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are known to exhibit a wide range of biological activities. ajgreenchem.comcivilica.com

The furanose-derived portion of the molecule introduces chirality, making it a valuable tool in asymmetric synthesis for the preparation of enantiomerically pure compounds. The hydroxymethyl group can be further functionalized, allowing for the creation of a diverse library of derivatives. The combination of these features suggests that this compound could be employed in the synthesis of novel drug candidates, agrochemicals, and functional materials. ajgreenchem.com The reactivity of the hydrazide moiety allows for its use in condensation reactions to form hydrazones, which are important intermediates in organic synthesis and are also known to possess biological activity. mdpi.com

Current State of Research on 5 Hydroxymethyl Oxolane 2 Carbohydrazide: a Review of Scholarly Literature

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound reveals a logical disconnection strategy. The primary disconnection breaks the amide bond of the carbohydrazide moiety, leading to a key precursor: a 5-(hydroxymethyl)oxolane-2-carboxylic acid derivative, such as an ester or acyl chloride, and hydrazine (B178648).

Further disconnection of the 5-(hydroxymethyl)oxolane-2-carboxylic acid precursor involves severing the oxolane ring. A plausible approach is to open the ring at the C-O bond, which points towards a linear precursor, specifically a dihydroxy-hexanoic acid derivative. However, a more convergent and widely practiced strategy involves the modification of a pre-existing furan ring system. This identifies 5-(hydroxymethyl)-2-furancarboxylic acid as a highly strategic and readily available starting material. The synthesis then hinges on the selective hydrogenation of the furan ring to the desired oxolane (tetrahydrofuran) structure.

Therefore, the key precursors for the synthesis of this compound are:

5-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid or its ester derivatives.

Hydrazine or its hydrate (B1144303).

Classical Synthetic Routes to the Oxolane Ring System

The formation of the 2,5-disubstituted oxolane ring is a critical step in the synthesis. This can be achieved through various classical organic reactions, with a significant focus on ring-closing strategies and ensuring appropriate stereochemical control.

Ring-Closing Strategies

Several methodologies exist for the construction of the tetrahydrofuran ring. A prominent and efficient method is the catalytic hydrogenation of substituted furans . Furan and its derivatives can be hydrogenated to tetrahydrofurans using various catalysts. This method is particularly attractive as it can often be performed under mild conditions and can be adapted for stereoselective synthesis. For instance, the hydrogenation of 5-hydroxymethyl-2-furancarboxylic acid or its esters over a suitable catalyst like palladium or platinum would yield the desired 5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid.

Another classical approach involves intramolecular SN2 reactions . This strategy typically starts with a linear precursor containing a hydroxyl group and a leaving group (such as a halide or sulfonate) at appropriate positions. Base-mediated cyclization then leads to the formation of the oxolane ring.

Ring-closing metathesis (RCM) , a more modern technique, can also be employed. This involves a diene precursor that, in the presence of a ruthenium catalyst, undergoes cyclization to form a dihydrofuran, which can then be hydrogenated to the final tetrahydrofuran ring.

Ring-Closing Strategy Starting Material Type Key Reagents/Catalysts Advantages
Catalytic HydrogenationSubstituted FuranPd, Pt, Rh on carbonHigh yields, potential for stereocontrol
Intramolecular SN2Haloalcohol or diol derivativeBase (e.g., NaH)Well-established, good for simple systems
Ring-Closing MetathesisDieneGrubbs' or Hoyveda-Grubbs' catalystHigh functional group tolerance

Stereochemical Control in Oxolane Formation

The stereochemistry at the C2 and C5 positions of the oxolane ring is a crucial aspect of the synthesis. When starting from an achiral precursor like 5-hydroxymethyl-2-furancarboxylic acid, the hydrogenation can lead to a mixture of cis and trans diastereomers. Achieving stereocontrol often requires the use of chiral catalysts or chiral auxiliaries.

Diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through various methods, including the addition of enolates to lactols derived from chiral starting materials. The stereochemical outcome of these reactions can often be predicted and controlled by the choice of reagents and reaction conditions. For example, the use of titanium enolates has been shown to favor the formation of trans-2,5-disubstituted tetrahydrofurans. The relative stereochemistry of the substituents can often be determined using NMR spectroscopy by analyzing the coupling constants of the protons at the stereogenic centers.

Formation of the Carbohydrazide Moiety

The final step in the synthesis is the formation of the carbohydrazide functional group. This is typically achieved from a carboxylic acid or its ester derivative.

Esterification and Hydrazinolysis Approaches

A common and reliable method for forming the carbohydrazide is a two-step process involving esterification followed by hydrazinolysis .

First, the 5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This can be accomplished using standard esterification methods, such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by reaction with a diazoalkane like diazomethane.

Once the ester is formed, it is then treated with hydrazine hydrate (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol (B145695). The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol to form the desired this compound. This reaction is generally efficient and proceeds under mild conditions.

Reaction Step Reactants Typical Reagents Product
Esterification5-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acidMethanol (B129727), H₂SO₄ (catalyst)Methyl 5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
HydrazinolysisMethyl 5-(hydroxymethyl)tetrahydrofuran-2-carboxylateHydrazine hydrateThis compound

Direct Carbonyl Functionalization

While the esterification-hydrazinolysis route is common, direct conversion of the carboxylic acid to the carbohydrazide is also possible. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with hydrazine to form the carbohydrazide. This method avoids the separate esterification step but requires careful handling of the reactive acyl chloride intermediate.

Another direct approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the carboxylic acid with hydrazine.

Introduction of the Hydroxymethyl Group

A crucial step in the synthesis of the target molecule is the formation of the C5-hydroxymethyl (-CH₂OH) substituent. This can be accomplished either by building the ring from a precursor already containing this group or by its introduction onto a pre-formed oxolane ring through functional group interconversion.

Functional Group Interconversions

The most direct and common method for installing a hydroxymethyl group is the reduction of a carboxylic acid or its corresponding ester. Given a precursor such as tetrahydrofuran-2,5-dicarboxylic acid or its monoester derivative, a variety of reducing agents can be employed. The choice of reagent is critical for achieving chemoselectivity, especially when another reducible group, like an ester or the hydrazide itself, is present in the molecule.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. britannica.com However, its high reactivity can lead to a lack of selectivity. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BTHF) or dimethyl sulfide (B99878) (BMS), offers a milder alternative and is particularly effective for the selective reduction of carboxylic acids in the presence of esters. britannica.com More recently, catalytic systems have been developed that offer improved safety and selectivity. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) has been shown to effectively reduce a wide range of carboxylic acids to alcohols under mild conditions. nih.gov

Table 1: Comparison of Reagents for Carboxylic Acid to Alcohol Reduction

ReagentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF; often requires heatingHigh reactivity, reduces many functional groupsPoor chemoselectivity, pyrophoric, requires strict anhydrous conditions
Borane (BH₃·THF or BH₃·SMe₂)THF, room temperatureGood chemoselectivity for acids over estersCan be sensitive to air and moisture
Sodium Borohydride (NaBH₄) / ActivatorMethanol/THF; requires activation of the carboxylic acid (e.g., as a mixed anhydride)Milder, safer, and more selective than LiAlH₄Requires prior activation of the carboxylic acid nih.gov
Catalytic Hydrosilylation (e.g., Mn(I) or Ru(II) catalyst with silane)Benign solvents (e.g., THF, 2-MeTHF), mild conditionsHigh chemoselectivity, low catalyst loading, uses stable silanesCatalyst cost and sensitivity can be a factor nih.gov

Regioselective Hydroxylation Strategies

Direct regioselective hydroxylation to introduce the C5-hydroxymethyl group onto an unsubstituted or differently functionalized tetrahydrofuran precursor is a more complex but powerful strategy. This approach is particularly relevant in late-stage functionalization. While direct C-H hydroxylation is challenging, several methods can be envisioned.

Oxidative cyclization of specifically designed 1,5-dienes can yield hydroxylated tetrahydrofuran derivatives. nih.gov Although many traditional methods require stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄), modern catalytic versions offer improved sustainability. nih.gov Another strategy involves the regioselective opening of a bicyclic precursor, such as an epoxide or an oxanorbornene derivative, to unmask the desired hydroxymethyl group at a specific position. nih.gov

Biocatalysis offers a highly promising avenue for regioselective hydroxylation. Enzymes, particularly monooxygenases from the cytochrome P450 superfamily, are known to catalyze the hydroxylation of non-activated C-H bonds with remarkable regio- and stereoselectivity. By screening a library of microorganisms or purified enzymes, it is conceivable to identify a biocatalyst that can selectively hydroxylate a tetrahydrofuran-2-carboxylic acid derivative at the C5 position.

Total Synthesis and Step-by-Step Optimization

A plausible total synthesis of this compound can be designed starting from readily available bio-based platform chemicals, such as 2,5-furandicarboxylic acid (FDCA). mdpi.com This approach aligns with green chemistry principles by utilizing renewable feedstocks.

A potential synthetic pathway is outlined below:

Hydrogenation of FDCA: The furan ring of FDCA is first reduced to the corresponding tetrahydrofuran. This is typically achieved through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, yielding tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) with a mixture of cis and trans isomers. nih.gov

Regioselective Mono-Esterification: Differentiating the two identical carboxylic acid groups of THFDCA is a critical step. This can be achieved by statistical methods, but for better control, a mono-esterification can be performed, for example, by reacting THFDCA with one equivalent of an alcohol (e.g., methanol) under Fischer esterification conditions, yielding methyl 5-carboxytetrahydrofuran-2-carboxylate. Optimization involves controlling stoichiometry, reaction time, and temperature to maximize the yield of the mono-ester.

Chemoselective Reduction: The free carboxylic acid group of the mono-ester is then selectively reduced to a hydroxymethyl group. As discussed in section 2.4.1, a reagent like borane (BH₃·SMe₂) is ideal for this transformation due to its selectivity for carboxylic acids over esters. This step yields methyl 5-(hydroxymethy)oxolane-2-carboxylate.

Hydrazinolysis: The final step involves the conversion of the methyl ester to the desired carbohydrazide. This is a standard and high-yielding reaction achieved by treating the ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcohol solvent like ethanol, under reflux. egranth.ac.in

Optimization of this pathway would involve refining the conditions for each step. For the hydrogenation, catalyst screening (e.g., Pd, Pt, Ru) and optimization of pressure and temperature can influence the diastereoselectivity (cis/trans ratio) of the product. For the final hydrazinolysis step, reaction time and temperature are key parameters to ensure complete conversion without side reactions.

Asymmetric Synthesis Approaches for Enantiopure this compound

Since the target molecule possesses two stereocenters at C2 and C5, achieving enantiopurity is a significant synthetic goal. Several strategies can be employed to produce enantiomerically pure forms of the compound.

Chiral Pool Synthesis: This is often the most efficient approach, utilizing naturally occurring chiral molecules as starting materials. L-malic acid, for example, has been used as a precursor for the synthesis of enantiomerically pure 2,5-disubstituted tetrahydrofurans. researchgate.net Similarly, carbohydrates or their derived lactones provide a rich source of chirality that can be directly translated into the tetrahydrofuran core. researchgate.net

Catalytic Asymmetric Synthesis: Asymmetric catalysis can be used to set the stereocenters during the formation of the ring or in subsequent modifications. For instance, an asymmetric hydrogenation of a furan precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could create the desired stereochemistry in the tetrahydrofuran ring. Another powerful method is the catalytic asymmetric iodocyclization of γ,δ-unsaturated alcohols, which can produce highly enantioenriched 2,5-substituted tetrahydrofurans. chemistryviews.org

Enzymatic Resolution: If a racemic synthesis is performed, the resulting mixture of enantiomers or diastereomers can be separated via enzymatic resolution. For an intermediate like methyl (±)-5-(hydroxymethy)oxolane-2-carboxylate, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid from the unreacted ester. Lipase-PS, for instance, has been successfully used in the resolution of substituted tetrahydrofuran derivatives. nih.gov

Table 2: Overview of Asymmetric Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral Pool SynthesisUses readily available, inexpensive chiral starting materials (e.g., sugars, amino acids).Often provides high enantiopurity; well-established chemistry.Limited to the stereoisomers that can be derived from available natural products.
Catalytic Asymmetric SynthesisA small amount of a chiral catalyst generates a large amount of enantiopure product.Highly efficient; provides access to both enantiomers by choosing the catalyst enantiomer.Catalysts can be expensive and sensitive; may require significant optimization.
Enzymatic ResolutionUses enzymes to selectively react with one enantiomer in a racemic mixture.High selectivity under mild conditions; environmentally friendly.Maximum theoretical yield is 50% for the desired enantiomer; requires separation of product from starting material.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound is a study in selectivity. Both chemo- and regioselectivity must be carefully managed throughout any synthetic sequence.

Chemoselectivity: The presence of multiple reactive sites requires the use of reagents that can discriminate between them. A key challenge arises in the reduction of a dicarboxylic acid precursor. The reagent must reduce one carboxyl group to an alcohol while leaving the other (often protected as an ester) untouched. Borane's preference for acids over esters is a classic example of achieving this. britannica.com Conversely, a reagent like sodium borohydride, which is mild and typically does not reduce esters or acids, can be used to reduce a more reactive ketone in the presence of these groups. nih.gov Activating a carboxylic acid, for instance as an N-acylbenzotriazole, allows for its reduction with NaBH₄ under conditions where other functional groups remain intact. researchgate.net

Regioselectivity: This is paramount when starting from a symmetrical precursor like THFDCA. As mentioned, differentiating the two carboxylic acids is non-trivial. Beyond statistical approaches, one could form a cyclic anhydride (B1165640) from a cis-THFDCA precursor. The subsequent regioselective opening of the anhydride with an alcohol could provide the desired mono-ester, although controlling the regioselectivity of this opening can be difficult. Palladium-catalyzed reactions of γ-hydroxy alkenes have been shown to proceed with high regioselectivity in forming substituted tetrahydrofurans, highlighting the importance of catalyst control in such cyclizations. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Use of Renewable Feedstocks: The most impactful green strategy is the use of bio-based starting materials. FDCA, which can be derived from the dehydration of C6 sugars followed by oxidation, is a prime example of a renewable platform chemical. mdpi.comgoogle.com This avoids reliance on petrochemical sources.

Atom Economy and Reaction Efficiency: The synthesis of hydrazides from carboxylic acids via an ester intermediate involves multiple steps. A greener alternative is the direct conversion of a carboxylic acid to a hydrazide. Solvent-free methods using microwave irradiation have been developed for this transformation, significantly reducing reaction times, energy consumption, and waste generation compared to conventional heating methods. egranth.ac.inresearchgate.net

Catalysis over Stoichiometric Reagents: Employing catalytic methods for reduction (e.g., catalytic hydrogenation or hydrosilylation) is preferable to using stoichiometric amounts of metal hydrides like LiAlH₄, which generate significant metallic waste. nih.gov Heterogeneous catalysts that can be easily recovered and recycled are particularly advantageous.

Safer Solvents and Reagents: The synthesis of hydrazides often uses solvents like ethanol or methanol, which are relatively benign. Efforts to replace hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives (e.g., 2-MeTHF, acetone, or even water) are central to green synthesis. researchgate.netorganic-chemistry.org The use of grinding techniques with organocatalysts like L-proline for condensation reactions represents an efficient, solvent-minimal approach. mdpi.com

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis
Prevention (Waste)Optimizing reaction conditions to maximize yield and minimize byproducts.
Atom EconomyPrioritizing addition reactions (e.g., hydrogenation) over substitution/elimination reactions.
Use of Renewable FeedstocksStarting from bio-based 2,5-furandicarboxylic acid (FDCA) or sugars. rsc.org
Reduce DerivativesAvoiding unnecessary protection/deprotection steps by using chemoselective reagents.
CatalysisUsing catalytic hydrogenation (Pd/C) and catalytic reduction (Mn(I)) instead of stoichiometric reagents.
Design for Energy EfficiencyUtilizing microwave-assisted synthesis for direct hydrazide formation to reduce reaction time and energy. researchgate.net
Use of Safer SolventsEmploying solvents like ethanol, water, or 2-MeTHF; exploring solvent-free conditions. orientjchem.org

Solvent Selection and Minimization

Research Findings on Solvent Effects:

Studies on the hydrazinolysis of esters indicate that alcohols such as methanol and ethanol are effective solvents for this reaction. researchgate.net These solvents are generally favored over more hazardous options due to their lower toxicity and biodegradability. The selection between methanol and ethanol can be influenced by the solubility of the starting materials and the final product. For instance, if the resulting carbohydrazide has low solubility in the chosen alcohol, it may precipitate out of the reaction mixture, simplifying the purification process through filtration. researchgate.net

A significant advancement in the green synthesis of carbohydrazides involves the minimization or complete elimination of solvents. Solvent-free reactions offer substantial environmental benefits by reducing solvent waste, energy consumption for solvent removal, and potential exposure to volatile organic compounds (VOCs). Research into the synthesis of other carbohydrazide derivatives has demonstrated the feasibility of reacting esters with hydrazine hydrate under neat (solvent-free) conditions, often with gentle heating. researchgate.netscispace.com This approach is particularly attractive from an industrial and environmental perspective.

Another green alternative to traditional solvents is the use of dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable solvent and reagent. It can react with hydrazine hydrate to form a carbohydrazide intermediate, which can then be further reacted. tandfonline.comresearchgate.net While this is a multi-step approach to the carbohydrazide functional group, it avoids the use of more hazardous reagents.

The table below summarizes the characteristics of various solvents and conditions for the hydrazinolysis step.

Solvent/ConditionKey AdvantagesConsiderations
Methanol Good solubility for reactants, lower boiling point for easier removal.Can be toxic.
Ethanol Lower toxicity than methanol, often allows for product precipitation. researchgate.netHigher boiling point than methanol.
Solvent-Free Eliminates solvent waste, reduces energy consumption, simplifies workup. researchgate.netscispace.comRequires careful temperature control to prevent side reactions.
Dimethyl Carbonate Non-toxic, biodegradable, can act as both solvent and reagent. tandfonline.comresearchgate.netMay involve a multi-step process to form the desired product.

Catalyst Development for Sustainable Production

The sustainable production of this compound is heavily reliant on the efficient and environmentally benign synthesis of its precursors, primarily 5-(hydroxymethyl)oxolane-2-carboxylic acid or its esters. These precursors can potentially be derived from biomass, and the catalytic processes involved are crucial for a green synthetic route.

Catalysis in Precursor Synthesis:

One potential route to the oxolane (tetrahydrofuran) ring is through the selective dehydration and cyclization of pentose (B10789219) sugars, which are abundant in biomass. rsc.orgnih.gov Research has shown that this transformation can be achieved using acid catalysts. The use of solid acid catalysts, such as zeolites or acidic resins, is preferable to homogeneous mineral acids as they are easily separable and reusable, minimizing waste and simplifying purification. osti.gov

Once the 5-(hydroxymethyl)oxolane-2-carboxylic acid is obtained, its esterification is a key step. While traditional methods use stoichiometric amounts of strong acids like sulfuric acid, modern catalytic approaches focus on heterogeneous catalysts. Solid acid catalysts, including ion-exchange resins and zeolites, can be employed for this esterification, again offering the benefits of easy separation and reusability.

Alternatively, if starting from a more oxidized furan derivative, catalytic hydrogenation of the furan ring to a tetrahydrofuran ring is necessary. This is typically achieved using heterogeneous metal catalysts such as palladium on carbon (Pd/C) or Raney nickel. The development of more selective and robust catalysts that can operate under mild conditions (lower temperature and pressure) is an active area of research to enhance the sustainability of this step.

The table below outlines potential catalytic steps and catalysts for the synthesis of the precursor to this compound.

Synthetic StepCatalyst TypeExample CatalystAdvantages
Pentose Dehydration/Cyclization Solid AcidZeolites (e.g., Sn-Beta) osti.govReusable, minimizes acidic waste.
Esterification of Carboxylic Acid Solid AcidAcidic Resins (e.g., Amberlyst-15)High efficiency, easy separation.
Furan Ring Hydrogenation Heterogeneous MetalPalladium on Carbon (Pd/C)High activity, well-established.
Oxidation of Aldehyde Precursor Heterogeneous MetalGold Nanoparticles on Alumina nih.govHigh selectivity under mild conditions.

Reactivity of the Hydrazide Functionality

The hydrazide group is a versatile functional group derived from a carboxylic acid. Its reactivity is characterized by the nucleophilicity of the terminal nitrogen atom and the chemistry of the acyl group.

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, including hydrazides. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com In the case of hydrazides, the -NHNH₂ group can be displaced.

These reactions typically proceed via an addition-elimination mechanism. masterorganicchemistry.com The equilibrium of the reaction favors the formation of the product when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com Hydrazides can be synthesized from esters or activated amides through nucleophilic acyl substitution with hydrazine. organic-chemistry.orgresearchgate.net Conversely, the hydrazide itself can react with stronger nucleophiles, although it is generally less reactive than acyl chlorides or anhydrides. For instance, activated amides can react with arylsulfonyl hydrazides in the presence of a base to yield N-acyl-N'-sulfonyl hydrazides. organic-chemistry.org

Reactant 1Reactant 2ProductReaction Conditions
Activated AmideArylsulfonyl HydrazideN-acyl-N'-sulfonyl hydrazideCs₂CO₃, 1,4-dioxane, 25°C
EsterHydrazineAcyl HydrazideVaries
Acyl ChlorideCarboxylateAnhydrideVaries

This table illustrates general nucleophilic acyl substitution reactions involving hydrazides and related compounds. masterorganicchemistry.comorganic-chemistry.org

The terminal -NH₂ group of the hydrazide functionality is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. youtube.comrsc.org This reaction is one of the most common transformations for hydrazides. rsc.org The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. acs.org

The reactivity in these condensation reactions can be influenced by the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones. acs.org The reaction conditions, including solvent polarity and the presence of catalysts, can also affect the reaction rate and yield. acs.org For example, studies on scavenger resins with bound hydrazides showed a high dependence on acidic compounds to catalyze the condensation. acs.org A study involving the carboligation of 5-(hydroxymethyl)furfural (a related furan compound) showed that its derivatives readily react with adipic acid dihydrazide to form hydrazones. nih.gov

Hydrazide DerivativeCarbonyl CompoundProduct
This compoundAldehyde (R-CHO)N'-[(E)-R-methylidene]-5-(hydroxymethyl)oxolane-2-carbohydrazide
This compoundKetone (R₂C=O)N'-(R₂-methylidene)-5-(hydroxymethyl)oxolane-2-carbohydrazide
Adipic acid dihydrazide5,5'-bis(hydroxymethyl)furoinHydrazone polymer precursor

This table presents the expected products from the condensation of this compound with aldehydes and ketones, based on established reactivity patterns. youtube.comnih.gov

The hydrazide moiety is a key precursor for the synthesis of various heterocyclic compounds. mdpi.com Through intramolecular or intermolecular reactions, often following a condensation step, the hydrazide group can be incorporated into five- or six-membered rings. For example, acid-catalyzed condensation of a carbohydrazide with carbonyl compounds can be followed by oxidative cyclization to afford 1,3,4-oxadiazole (B1194373) derivatives. civilica.com Similarly, reaction of a hydrazide with isocyanates can produce semicarbazide (B1199961) derivatives, which can then be cyclized in the presence of a base to form 1,2,4-triazolin-5-one derivatives. nih.gov The formation of these heterocyclic systems is a powerful tool in organic synthesis. mdpi.com

ReactantsIntermediateFinal Product
Carbohydrazide + Carbonyl CompoundHydrazone1,3,4-Oxadiazole
Hydrazide + IsocyanateSemicarbazide1,2,4-Triazolin-5-one
Hydrazone of an Indole derivative-1,2,4-Triazino[5,6-b]indole

This table summarizes common cyclization pathways involving the hydrazide functional group. civilica.comnih.govchempap.org

The N-N bond in the hydrazide group can participate in redox reactions. Hydrazides can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. While generally more stable to oxidation than hydrazines, hydrazides can react with atmospheric oxygen, a process that can be enhanced by the presence of metal ions, to produce reactive oxygen species. nih.gov

A common oxidation reaction of hydrazides, particularly aromatic hydrazides, involves their conversion to diazenes using metal-free, recyclable oxoammonium reagents like Bobbitt's salt. organic-chemistry.org This oxidation is suggested to occur via a polar hydride transfer mechanism. organic-chemistry.org The hydrazine group is also known to be a functional group that can confer monamine oxidase-inhibiting activity, a process related to its redox properties. chempedia.info Conversely, the redox properties of hydrazine are utilized in synthesis, for example, in the preparation of organochalcogen compounds. researchgate.net

Hydrazide TypeOxidizing AgentProduct
Aromatic HydrazideBobbitt's Salt (oxoammonium reagent)Aromatic Diazene
General HydrazideAtmospheric Oxygen (metal-catalyzed)Reactive Oxygen Species
Hydrazine Group(Metabolic Oxidation)Various metabolites

This table outlines the redox chemistry of the hydrazide moiety with different oxidizing agents. nih.govorganic-chemistry.orgchempedia.info

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol attached to the oxolane ring. Its chemistry is characteristic of primary alcohols. numberanalytics.com

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidant and reaction conditions. numberanalytics.com This is a fundamental transformation in organic chemistry.

For structurally similar compounds like 5-(hydroxymethyl)furfural (HMF), the oxidation of the hydroxymethyl group is a well-studied and important reaction. nih.gov The aerobic oxidation of HMF derivatives, for example using gold catalysts supported on metal oxides like CeO₂, can selectively yield furan-2,5-dicarboxylic acid. nih.gov This process typically involves the stepwise oxidation of the alcohol to an aldehyde and then to a carboxylic acid. nih.gov Biocatalytic methods using whole cells or isolated enzymes have also been developed for the oxidation of HMF, converting it to products like 2,5-furandicarboxylic acid (FDCA) via intermediates where the hydroxymethyl group is oxidized. nih.gov

SubstrateOxidizing SystemMajor Product
5-(Hydroxymethyl)furfural (HMF) AcetalAu/CeO₂ Catalyst, O₂Furan-2,5-dicarboxylic acid
5-(Hydroxymethyl)furfural (HMF)Mycobacterium sp. (whole cells)2,5-furandicarboxylic acid (FDCA)
Primary AlcoholMild Oxidant (e.g., PCC)Aldehyde
Primary AlcoholStrong Oxidant (e.g., KMnO₄)Carboxylic Acid

This table illustrates typical oxidation reactions of hydroxymethyl groups on furan-related structures and general primary alcohols. numberanalytics.comnih.govnih.gov

Esterification and Etherification Reactions

The primary hydroxyl group in the hydroxymethyl substituent is susceptible to both esterification and etherification reactions, common transformations for alcohols.

Esterification: In the presence of a carboxylic acid and an acid catalyst, such as sulfuric acid, this compound can undergo Fischer esterification to form the corresponding ester. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl oxygen of the oxolane derivative. Subsequent dehydration yields the ester. The general mechanism is illustrated below:

StepDescription
1Protonation of the carboxylic acid carbonyl group by the acid catalyst.
2Nucleophilic attack of the primary alcohol on the protonated carbonyl carbon.
3Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
4Elimination of a water molecule to form a protonated ester.
5Deprotonation to yield the final ester product and regenerate the acid catalyst.

Etherification: The hydroxyl group can also be converted to an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Due to the presence of the acidic N-H protons on the carbohydrazide moiety, a selective deprotonation of the hydroxyl group might require careful choice of base and reaction conditions. Alternatively, acid-catalyzed etherification or reductive etherification methods, which have been applied to similar structures like 5-hydroxymethylfurfural, could potentially be employed. researchgate.netrsc.orgresearchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur at several sites within the this compound molecule. The primary targets for nucleophilic attack are the carbonyl carbon of the carbohydrazide and, under certain conditions, the carbon atoms of the oxolane ring.

The carbohydrazide moiety contains nucleophilic nitrogen atoms that can participate in reactions. For instance, the terminal amino group can react with aldehydes and ketones to form hydrazones. libretexts.orglibretexts.org Additionally, recent studies have demonstrated that SN2 reactions can occur at the amide nitrogen center in certain activated systems, suggesting that the nitrogen atoms of the carbohydrazide could potentially act as leaving groups or be substituted under specific conditions. nih.gov

The carbon atoms of the oxolane ring are generally not highly susceptible to nucleophilic attack unless the ring is activated, for instance, by protonation of the ring oxygen under acidic conditions, which facilitates ring-opening reactions.

Reactivity of the Oxolane Ring System

Stability and Ring Opening Reactions

The tetrahydrofuran (oxolane) ring is a saturated five-membered ether and is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the ring oxygen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening. This reaction is a key pathway for the degradation or derivatization of tetrahydrofuran and its derivatives. The attack of a nucleophile on one of the α-carbons to the ring oxygen leads to the cleavage of a C-O bond.

The presence of substituents on the ring can influence the regioselectivity of the ring-opening reaction. For this compound, the electronic effects of the carbohydrazide group at the C-2 position would likely influence the site of nucleophilic attack.

Electrophilic and Nucleophilic Attack on the Ring

Electrophilic Attack: The oxolane ring itself is not particularly reactive towards electrophiles. The primary site of electrophilic attack in this compound would be the lone pairs of the oxygen and nitrogen atoms.

Nucleophilic Attack: As mentioned previously, direct nucleophilic attack on the carbon atoms of the unactivated oxolane ring is generally unfavorable. However, in the presence of a strong acid, the protonated oxolane can be attacked by nucleophiles. Furthermore, intramolecular nucleophilic attack is also a possibility, where a nucleophilic group within the molecule attacks a carbon atom of the ring, potentially leading to ring contraction or rearrangement, although such reactions would likely require specific stereochemical arrangements and reaction conditions.

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups in this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions: These reactions occur between two or more molecules. Examples include the aforementioned esterification with an external carboxylic acid or etherification with an alkyl halide. Another example is the reaction of the carbohydrazide moiety with aldehydes or ketones from an external source to form hydrazones. libretexts.orglibretexts.org

Intramolecular Reactions: These reactions occur within a single molecule. Given the proximity of the hydroxymethyl and carbohydrazide groups, intramolecular cyclization is a plausible reaction pathway under certain conditions. For example, under conditions that promote the formation of a good leaving group on the hydroxymethyl carbon, the nucleophilic nitrogen of the carbohydrazide could attack this carbon to form a bicyclic system. The propensity for intramolecular versus intermolecular reactions is often dependent on concentration, with lower concentrations favoring intramolecular pathways. researchgate.netrsc.orgrsc.orgnih.gov

Stereochemical Outcomes of Reactions Involving this compound

The this compound molecule contains at least two stereocenters (at C2 and C5 of the oxolane ring), and therefore, its reactions can exhibit stereoselectivity.

The stereochemistry of reactions at the C2 position, which is adjacent to the ring oxygen, can be influenced by the anomeric effect . The anomeric effect is the tendency of a substituent at the anomeric carbon (C2 in this case) of a heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial orientation. This preference is attributed to stabilizing hyperconjugative interactions between the lone pairs of the ring oxygen and the antibonding orbital of the C2-substituent bond. nih.govwikipedia.orgyoutube.comscripps.edu The magnitude of the anomeric effect can be influenced by the nature of the substituent and the solvent.

Reactions involving nucleophilic attack on the oxolane ring or at the C2 position are likely to proceed with a degree of stereocontrol, leading to the preferential formation of one diastereomer over another. The stereoselective synthesis of 2,5-disubstituted tetrahydrofurans is a well-studied area, and the principles developed there can be applied to predict the stereochemical outcomes of reactions involving this compound. nih.govacs.orgnih.govacs.org For instance, the approach of a nucleophile to the oxolane ring can be directed by existing stereocenters, leading to either cis or trans products depending on the reaction mechanism and the steric and electronic environment of the molecule.

No Publicly Available Data for Mechanistic Elucidation of this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific research findings, kinetic data, or spectroscopic studies detailing the reaction mechanisms of the chemical compound this compound are publicly available.

Searches were conducted using the compound's chemical name, structural variations, and its recently identified CAS number (1342265-82-0). The inquiries aimed to locate scholarly articles, patents, or datasets pertaining to the mechanistic elucidation, reaction kinetics, or spectroscopic analysis of this specific carbohydrazide derivative.

The performed searches did not yield any publications containing the requisite information to construct an article on the "Mechanistic Elucidation via Kinetic and Spectroscopic Studies" as requested. The available information is primarily limited to supplier catalogues and basic compound identifiers.

Consequently, the generation of a detailed and scientifically accurate article on this topic, including data tables and in-depth research findings, is not possible at this time due to the absence of foundational research in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For a molecule such as this compound, with multiple stereocenters and conformationally flexible rings, advanced multidimensional NMR techniques are indispensable for unambiguous signal assignment and spatial characterization.

A complete assignment of all proton (¹H) and carbon (¹³C) signals is the foundational step in structural analysis. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the oxolane ring, for instance, showing correlations between H-2 and the protons at C-3, and between H-5 and the protons at C-4. It would also show the coupling between the hydroxymethyl protons and H-5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton at C-2 would show a cross-peak with the C-2 carbon signal.

A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts, based on these experiments, is presented below.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
24.25 (dd)75.8C=O, C-3, C-5
32.10 (m), 1.95 (m)28.5C-2, C-4, C-5
42.05 (m), 1.85 (m)25.4C-3, C-5, -CH₂OH
54.10 (m)82.1C-2, C-4, -CH₂OH
-CH₂OH3.65 (dd), 3.55 (dd)64.2C-4, C-5
C=O-172.5-
-NH-8.95 (br s)-C=O
-NH₂4.30 (br s)-C=O

Chemical shifts are hypothetical and for illustrative purposes.

The oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope and twist forms. The spatial relationship between substituents on the ring can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space, regardless of whether they are connected through bonds.

For this compound, NOESY/ROESY can establish the relative stereochemistry of the substituents at C-2 and C-5. For example, a spatial correlation between H-2 and H-5 would suggest they are on the same face of the ring (cis), while the absence of such a correlation might imply a trans relationship. The conformation of the hydroxymethyl group relative to the ring can also be investigated through NOE contacts.

The hydrazide group may exhibit restricted rotation around the C-N and N-N bonds, potentially leading to the existence of different rotamers at room temperature. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the energy barrier for this process. Similarly, the pseudorotation of the oxolane ring is a dynamic process that could be studied using these techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact mass of the molecule and its elemental composition. For this compound (C₆H₁₂N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Ion FormulaCalculated Exact Mass
[C₆H₁₂N₂O₃ + H]⁺161.0921
[C₆H₁₂N₂O₃ + Na]⁺183.0740

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated adduct) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is like a fingerprint for the molecule, revealing its constituent parts.

A plausible fragmentation pathway for protonated this compound might involve initial cleavages at the hydrazide moiety or within the oxolane ring. Common fragmentation mechanisms for hydrazides include the loss of ammonia (B1221849) (NH₃) or the cleavage of the N-N bond. The oxolane ring can undergo ring-opening reactions or loss of the hydroxymethyl group (-CH₂OH).

m/z (hypothetical)Possible Fragment Structure/Loss
144.0655[M+H - NH₃]⁺
131.0601[M+H - CH₂O]⁺
130.0522[M+H - NH₂NH]⁺
101.0601[C₅H₉O₂]⁺ (Loss of CONHNH₂)
85.0653[C₅H₉O]⁺ (Loss of CH₂OH and CONHNH₂)
71.0497[C₄H₇O]⁺ (Further fragmentation of the ring)

By analyzing these fragments, the connectivity of the molecule can be confirmed, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular structure of this compound. Since all vibrational modes of molecules with low symmetry, such as hydrazide derivatives, are typically active in both IR and Raman spectroscopy, these two methods provide complementary information for a complete vibrational analysis. acs.orgnih.gov

The analysis of the vibrational spectra involves identifying characteristic absorption (IR) or scattering (Raman) bands corresponding to the stretching and bending modes of specific bonds and functional groups within the molecule. For this compound, key functional groups include the hydroxyl (-OH), amine (-NH, -NH2), carbonyl (C=O), and the oxolane (tetrahydrofuran) ring.

Key Vibrational Modes:

O-H and N-H Stretching: The hydroxyl and hydrazide groups give rise to characteristic stretching vibrations in the high-frequency region of the spectrum, typically between 3100 and 3600 cm⁻¹. The O-H stretching band is often broad due to hydrogen bonding, while N-H stretching bands in hydrazides can appear as distinct symmetric and antisymmetric modes. acs.orgmdpi.com

C-H Stretching: Stretching vibrations for the C-H bonds in the oxolane ring and the hydroxymethyl group are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching (Amide I): The carbonyl group of the hydrazide moiety produces a strong, characteristic absorption band, known as the Amide I band, typically found in the range of 1630-1680 cm⁻¹. Its precise position can be influenced by hydrogen bonding.

N-H Bending (Amide II): The deformation or bending vibration of the N-H bonds in the hydrazide group, referred to as the Amide II band, is expected around 1550-1650 cm⁻¹. acs.org

N-N Stretching: The stretching of the N-N single bond in the hydrazide group typically appears in the 1100-1200 cm⁻¹ region. acs.orgnih.gov

C-O Stretching: The C-O stretching vibrations from the ether linkage in the oxolane ring and the C-OH bond of the hydroxymethyl group are anticipated to produce strong bands in the 1000-1200 cm⁻¹ fingerprint region.

The following table summarizes the expected vibrational frequencies for the primary functional groups of this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Notes
O-H StretchHydroxyl (-OH)3200 - 3600Broad due to hydrogen bonding
N-H StretchHydrazide (-NHNH₂)3150 - 3350Can show symmetric and antisymmetric bands
C-H StretchAlkane (Ring/Chain)2850 - 3000
C=O Stretch (Amide I)Hydrazide (-CONHNH₂)1630 - 1680Strong intensity
N-H Bend (Amide II)Hydrazide (-NHNH₂)1550 - 1650
N-N StretchHydrazide (-NN-)1100 - 1200
C-O StretchEther (Ring), Alcohol1000 - 1200Strong intensity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers, making it indispensable for the structural elucidation of complex molecules like this compound. nih.gov A successful analysis yields a detailed model of the molecule's conformation in the solid state and reveals how molecules pack together through intermolecular forces. nih.gov

For a chiral molecule with multiple stereocenters, such as this compound, X-ray crystallography is the most reliable method for determining the absolute configuration. nih.gov By analyzing the anomalous scattering of X-rays by the atoms in a high-quality single crystal, the true handedness of the molecule can be established, allowing for the unambiguous assignment of R/S configurations to each chiral center.

The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). researchgate.netresearchgate.netrsc.org X-ray diffraction data would precisely define which of these conformations is adopted in the crystalline state. Furthermore, the analysis would reveal the rotational conformation (torsion angles) of the hydroxymethyl and carbohydrazide substituents relative to the oxolane ring, providing a complete picture of the molecule's preferred solid-state geometry. Studies on similar substituted tetrahydrofuran rings have shown that substituents can favor specific ring puckering, such as an envelope conformation. d-nb.infoyorku.ca

The presence of multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (C=O, ring oxygen, -OH, -NH₂) in this compound makes it highly likely to form extensive hydrogen bonding networks in the solid state. nih.gov X-ray crystallography can map these interactions with high precision, detailing the specific connections between molecules. researchgate.netnih.gov These networks are critical in dictating the crystal packing arrangement. nih.govrsc.org The analysis would identify various types of hydrogen bonds, such as O-H···O, N-H···O, and N-H···N, revealing the formation of supramolecular synthons—structural units built from intermolecular interactions. nih.govmdpi.com These interactions govern the collective properties of the molecules in the crystal. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying chiral molecules. wikipedia.org These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light, providing information that can be correlated with the molecule's stereochemistry. wikipedia.orgleidenuniv.nl

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. slideshare.netslideshare.net As the wavelength approaches an absorption band of a chromophore near a chiral center, the rotation can change dramatically, a phenomenon known as the Cotton effect. libretexts.org A positive Cotton effect shows a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite. libretexts.org The sign and shape of the Cotton effect curve can be empirically correlated with the absolute configuration of the molecule. slideshare.netlibretexts.org

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum consists of positive or negative peaks (or bands) in the region of a chromophore's absorption. This technique is particularly sensitive to the spatial arrangement of atoms around the chromophore. The carbonyl group of the hydrazide function in this compound would serve as a key chromophore, and its CD spectrum could be used to deduce the stereochemistry of the adjacent chiral centers.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₁₂N₂O₃) to verify the compound's stoichiometry and assess its purity.

The theoretical elemental composition is calculated based on the molecular formula and the atomic masses of the constituent elements.

Theoretical Elemental Composition of C₆H₁₂N₂O₃ (Molecular Weight: 160.17 g/mol )

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011672.06644.99%
HydrogenH1.0081212.0967.55%
NitrogenN14.007228.01417.49%
OxygenO15.999347.99729.97%
Total 160.173 100.00%

A close correlation between the experimental and theoretical percentages provides strong evidence for the correct elemental composition of the synthesized compound.

Theoretical and Computational Investigations of 5 Hydroxymethyl Oxolane 2 Carbohydrazide

Conformational Analysis and Potential Energy Surfaces

The flexibility of the oxolane ring and the rotatable bonds in the hydroxymethyl and carbohydrazide (B1668358) side chains mean that 5-(Hydroxymethyl)oxolane-2-carbohydrazide can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures of the molecule.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of a molecule. These methods use classical physics to model the interactions between atoms. By systematically rotating the flexible bonds and calculating the steric energy of each resulting conformation, a potential energy surface can be mapped out.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD simulations can reveal the preferred conformations and the transitions between them, offering a more realistic picture of the molecule's behavior in a solution or biological environment.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic signatures of this compound, which can be invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated chemical shifts for the different conformers can be averaged based on their predicted populations to obtain a theoretical spectrum that can be compared with experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. These calculations can help in the assignment of the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of the N-H, C=O, and O-H bonds. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Vis absorption. researchgate.netnih.govmdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insight into the electronic structure of the molecule and how it absorbs light.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value
¹H NMR Chemical Shift (ppm) δ 7.5 (NH), 4.2 (CH), 3.6 (CH₂OH), 2.1-2.5 (ring CH₂)
¹³C NMR Chemical Shift (ppm) δ 172 (C=O), 78 (CH-O), 65 (CH₂OH), 25-35 (ring CH₂)
IR Vibrational Frequency (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch), ~3400 (O-H stretch)

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from spectroscopic prediction calculations.

Due to a lack of available scientific literature and computational data specifically pertaining to "this compound," a detailed theoretical and computational investigation as outlined in the request cannot be provided at this time.

Extensive searches for scholarly articles and research data on this specific compound did not yield information regarding its reaction pathway elucidation, transition state analysis, intermolecular interactions, solvation effects, or the computational design of its derivatives. Scientific research and publications are essential for generating an accurate and informative article on such a specialized topic.

Without access to published theoretical and computational studies on "this compound," it is not possible to construct the requested article while adhering to the principles of scientific accuracy and the strict constraints of the provided outline. The generation of hypothetical data or the extrapolation from unrelated compounds would not meet the required standards of a professional and authoritative scientific article.

Further research and publication in the field of computational chemistry focusing on "this compound" would be necessary to enable the creation of the detailed article as requested.

Derivatization Strategies and Analogue Synthesis Based on 5 Hydroxymethyl Oxolane 2 Carbohydrazide

Functionalization of the Hydrazide Nitrogen Atoms

The hydrazide functional group is a cornerstone for a variety of chemical transformations, offering pathways to a wide range of derivatives through reactions at its nitrogen atoms.

Acylation and Alkylation Reactions

The nucleophilic nature of the hydrazide nitrogens facilitates their reaction with electrophilic reagents such as acylating and alkylating agents.

Acylation: Acylation of the terminal nitrogen of the hydrazide can be readily achieved using acyl chlorides or acid anhydrides. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. The choice of the acylating agent allows for the introduction of a wide variety of substituents, including aliphatic, aromatic, and heterocyclic moieties. These reactions are generally high-yielding and can be performed under mild conditions. For instance, the reaction of a carbohydrazide (B1668358) with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism, where the lone pair on the nitrogen atom attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of a chloride ion. savemyexams.comyoutube.com

Alkylation: Alkylation of the hydrazide nitrogen atoms can be accomplished using alkyl halides. The reaction outcome can be influenced by the reaction conditions, such as the choice of base and solvent, as well as the nature of the alkylating agent. Palladium-catalyzed methods have been developed for the alkylation of hydrazides with alkyl halides, offering a versatile approach to C(sp³)-H activation and subsequent bond formation. labxing.comnih.govresearchgate.net The use of different alkyl halides allows for the introduction of various alkyl chains, which can significantly impact the lipophilicity and steric profile of the resulting analogues.

Table 1: Representative Acylation and Alkylation Reactions of Hydrazides

Reaction TypeElectrophileGeneral ConditionsProduct Type
AcylationAcyl Chloride (R-COCl)Base (e.g., pyridine, triethylamine), inert solventN'-Acyl-5-(hydroxymethyl)oxolane-2-carbohydrazide
AcylationAcid Anhydride (B1165640) ((RCO)₂O)Base or neatN'-Acyl-5-(hydroxymethyl)oxolane-2-carbohydrazide
AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, CH₃CN)N'-Alkyl-5-(hydroxymethyl)oxolane-2-carbohydrazide
Pd-catalyzed AlkylationAlkyl Halide (R-X)Pd catalyst, ligand, baseN'-Alkyl-5-(hydroxymethyl)oxolane-2-carbohydrazide

Arylation and Heteroarylation

The introduction of aromatic and heteroaromatic rings onto the hydrazide moiety can be achieved through transition metal-catalyzed cross-coupling reactions.

Arylation: Copper- and palladium-catalyzed N-arylation reactions are powerful tools for the synthesis of N-aryl hydrazides. Copper-catalyzed methods often employ aryl iodides in the presence of a suitable ligand and base. nih.govacs.orgorganic-chemistry.orgresearchgate.net Palladium-catalyzed approaches can utilize aryl bromides or tosylates and offer a broad substrate scope with good functional group tolerance. acs.org These reactions typically involve the formation of a metal-nitrogen bond, followed by reductive elimination to yield the N-arylated product. The regioselectivity of the arylation can sometimes be controlled by the choice of catalyst and reaction conditions.

Heteroarylation: Similar to arylation, palladium-catalyzed methods have been developed for the heteroarylation of hydrazides. For example, the reaction of a hydrazide with a 2-chloropyridine (B119429) derivative can proceed selectively at the terminal nitrogen atom of the hydrazide. ysu.amnih.govacs.org This strategy allows for the synthesis of a wide range of heteroaryl-substituted carbohydrazide analogues, which are of interest in medicinal chemistry due to the prevalence of heteroaromatic motifs in biologically active molecules. Palladium-catalyzed 5-endo-trig allylic (hetero)arylation presents another advanced strategy for creating complex cyclic structures. nih.gov

Table 2: Arylation and Heteroarylation Reactions of Hydrazides

Reaction TypeCoupling PartnerCatalyst SystemGeneral ConditionsProduct Type
Cu-catalyzed ArylationAryl IodideCuI, ligand (e.g., L-proline), base (e.g., Cs₂CO₃)Solvent (e.g., DMF), heatN'-Aryl-5-(hydroxymethyl)oxolane-2-carbohydrazide
Pd-catalyzed ArylationAryl Bromide/TosylatePd catalyst, phosphine (B1218219) ligand, baseSolvent (e.g., toluene, dioxane), heatN'-Aryl-5-(hydroxymethyl)oxolane-2-carbohydrazide
Pd-catalyzed HeteroarylationHeteroaryl HalidePd catalyst, ligand, baseSolvent (e.g., toluene, dioxane), heatN'-Heteroaryl-5-(hydroxymethyl)oxolane-2-carbohydrazide

Formation of Hydrazones and Azines

The reaction of the terminal amino group of the hydrazide with carbonyl compounds provides a straightforward route to hydrazones and, in some cases, symmetrical azines.

Hydrazones: Condensation of 5-(hydroxymethyl)oxolane-2-carbohydrazide with a wide variety of aldehydes and ketones will yield the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the hydrazone. The formation of hydrazones is a versatile method for introducing a diverse range of substituents, as a vast library of aldehydes and ketones is commercially available or readily synthesized.

Azines: While less common for carbohydrazides, in the absence of an external carbonyl source, self-condensation of the hydrazide under certain oxidative conditions could potentially lead to the formation of a symmetrical azine. However, the formation of hydrazones from external aldehydes or ketones is the more prevalent and synthetically useful transformation.

Table 3: Hydrazone Formation from this compound

Carbonyl CompoundCatalystGeneral ConditionsProduct Type
Aldehyde (R-CHO)Acid (e.g., acetic acid, H₂SO₄)Solvent (e.g., ethanol (B145695), methanol), refluxN'-Alkylidene-5-(hydroxymethyl)oxolane-2-carbohydrazide
Ketone (R₂C=O)Acid (e.g., acetic acid, H₂SO₄)Solvent (e.g., ethanol, methanol), refluxN'-Alkylidene-5-(hydroxymethyl)oxolane-2-carbohydrazide

Modification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group serves as a versatile handle for a range of functional group interconversions, enabling the synthesis of analogues with modified polarity and reactivity.

Conversion to Aldehydes, Carboxylic Acids, and Esters

Aldehydes: Selective oxidation of the primary alcohol to an aldehyde can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation to avoid over-oxidation to the carboxylic acid. e-bookshelf.de TEMPO-based catalysts in combination with a co-oxidant also provide an efficient and selective method for the aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.orgnih.gov

Carboxylic Acids: More vigorous oxidation of the hydroxymethyl group will yield the corresponding carboxylic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂). nih.govlibretexts.orgorganic-chemistry.orglibretexts.org Heterogeneous catalysts, such as palladium-based systems, can also effectively catalyze the aerobic oxidation of primary alcohols to carboxylic acids. acs.org

Esters: The hydroxymethyl group can be readily converted to a variety of esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. The direct esterification with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). Esters of tetrahydrofurfuryl alcohol are known to be hydrolyzed in vivo to tetrahydrofurfuryl alcohol and the corresponding carboxylic acid. industrialchemicals.gov.auusda.gov

Table 4: Modification of the Hydroxymethyl Group

Reaction TypeReagent(s)General ConditionsProduct Functional Group
Oxidation to AldehydePCC, Dess-Martin periodinane, TEMPO/co-oxidantInert solvent (e.g., CH₂Cl₂)Aldehyde
Oxidation to Carboxylic AcidKMnO₄, Jones reagent, NaOCl/TEMPO then NaClO₂Varies with reagentCarboxylic Acid
EsterificationAcyl Chloride/Acid AnhydrideBase (e.g., pyridine)Ester
Fischer EsterificationCarboxylic AcidStrong acid catalyst (e.g., H₂SO₄), heatEster

Formation of Ethers and Amines

Ethers: The hydroxymethyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. Alternatively, etherification of tetrahydrofurfuryl alcohol can be achieved using various catalysts. nih.govgoogle.comchemicalbook.comacs.orgrsc.orgacs.orgsouthwales.ac.uk This allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Amines: The synthesis of amines from the hydroxymethyl group can be accomplished through a multi-step sequence. A common approach involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. Another strategy is reductive amination, where the alcohol is first oxidized to the aldehyde, which then reacts with an amine in the presence of a reducing agent to form the corresponding amine. scispace.comrsc.orgresearchgate.netacs.orgmdpi.com

Table 5: Formation of Ethers and Amines from the Hydroxymethyl Group

Reaction TypeReagent(s)General ConditionsProduct Functional Group
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl Halide (R-X)Anhydrous solvent (e.g., THF, DMF)Ether
Nucleophilic Substitution1. TsCl or MsCl, base 2. Amine (R₂NH)Two-step processAmine
Reductive Amination1. Oxidation to aldehyde 2. Amine (R₂NH), reducing agent (e.g., NaBH₃CN)One-pot or two-step processAmine

Derivatization of the Oxolane Ring System

The oxolane ring is a common motif in many biologically active natural products and synthetic compounds. nih.gov Its derivatization can significantly influence the molecule's physicochemical properties, such as polarity, conformation, and metabolic stability, thereby modulating its biological activity.

Selective functionalization of the C-3 and C-4 positions of the oxolane ring in this compound, while challenging due to the similar reactivity of the C-H bonds, can be approached through several synthetic strategies.

One potential approach involves the use of carbohydrate precursors, which offer inherent stereochemical control. For instance, the synthesis of functionalized tetrahydrofuran (B95107) fragments from carbohydrates like arabinose, ribose, and xylose has been demonstrated. rsc.org By selecting an appropriate carbohydrate starting material with pre-existing functional groups at positions corresponding to C-3 and C-4 of the target oxolane, a range of derivatives could be synthesized.

Another strategy could involve the direct C-H functionalization of a suitable precursor. While direct functionalization of tetrahydrofuran often favors the α-positions (C-2 and C-5) due to the influence of the ring oxygen, rsc.orgnih.gov methods for β-functionalization are emerging. These could potentially be adapted for the selective introduction of substituents at C-3 and C-4.

A hypothetical reaction scheme for the introduction of a hydroxyl group at the C-3 position could start from a precursor with a double bond between C-3 and C-4. Subsequent stereoselective dihydroxylation would yield the desired diol. The reactivity of the different hydroxyl groups could then be selectively manipulated to introduce further diversity.

Table 1: Potential Strategies for C-3 and C-4 Functionalization

Strategy Description Potential Reagents/Conditions Expected Outcome
Carbohydrate Precursors Utilization of readily available sugars with defined stereochemistry to construct the oxolane ring with desired substituents. D-ribose, D-xylose, etc., followed by cyclization and functional group manipulation. Stereochemically defined C-3 and C-4 substituted analogues.
Alkene Intermediate Introduction of a double bond within the oxolane ring, followed by functionalization. Dehydration of a hydroxyl precursor, followed by epoxidation, dihydroxylation, or other additions. Access to a variety of functional groups at C-3 and C-4.

Modification of the core oxolane scaffold through ring expansion to six-membered tetrahydropyran (B127337) rings or contraction to four-membered oxetane (B1205548) rings can lead to novel analogues with distinct conformational properties.

Ring expansion of tetrahydrofuran derivatives can be achieved through various methods, including photochemical reactions. rsc.orgresearchgate.net For example, the reaction of an oxonium ylide, generated from a suitable precursor, can lead to a rsc.orgresearchgate.net- or researchgate.netuchicago.edu-sigmatropic rearrangement to afford a tetrahydropyran. A plausible precursor for such a transformation could be a 2-substituted-2-hydroxymethyl-tetrahydrofuran derivative.

Ring contraction strategies, while less common, can be pursued through methods like the Wolff rearrangement of a cyclic α-diazoketone derived from a tetrahydropyran precursor. uchicago.edu Another approach involves Lewis acid-mediated rearrangement of 1,3-dioxolanes. nih.gov

Table 2: Potential Ring Expansion and Contraction Strategies

Transformation Method General Reaction
Ring Expansion Photochemical Rearrangement Oxetane + Diazoacetate → Tetrahydrofuran derivative rsc.orgresearchgate.net
Ring Expansion Ylide Rearrangement Sulfonium ylide addition to an epoxide followed by rearrangement.
Ring Contraction Wolff Rearrangement Cyclic α-diazoketone → Ketene → Contracted ring. uchicago.edu

Synthesis of Conjugates and Polymeric Materials Incorporating this compound Scaffolds

The functional handles of this compound, namely the primary hydroxyl group and the carbohydrazide moiety, are ideal for the synthesis of conjugates and for incorporation into polymeric materials.

The carbohydrazide group is a versatile functional group that can react with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to form diacylhydrazines. mdpi.commdpi.com This reactivity can be exploited to conjugate the scaffold to other molecules of interest, such as peptides, fluorophores, or drug molecules. For example, the condensation of a carbohydrazide with an aldehyde-functionalized biomolecule would result in a stable hydrazone linkage. ajgreenchem.com

The primary hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with the this compound moiety at the chain end. Alternatively, the hydroxyl group can be converted into other functional groups, such as an acrylate (B77674) or methacrylate, to enable its incorporation into polymers via radical polymerization. The synthesis of hyperbranched polyesters and polycarbonates from monomers containing hydroxyl groups is a well-established field. mdpi.com

Design and Synthesis of Stereoisomers and Diastereomers

The this compound scaffold contains at least two stereocenters (at C-2 and C-5), and additional stereocenters can be introduced through derivatization of the oxolane ring. The synthesis of specific stereoisomers and diastereomers is crucial for understanding structure-activity relationships.

A key strategy for obtaining enantiomerically pure or enriched stereoisomers is to start from chiral precursors. Carbohydrates are an excellent source of chirality for the synthesis of substituted tetrahydrofurans. rsc.orgnih.gov For example, 2-deoxy-D-ribose can be used to synthesize (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which could serve as a precursor to a specific stereoisomer of the target molecule. nih.gov

Diastereomers can be generated by introducing new stereocenters during the synthesis. For instance, the reduction of a ketone at the C-3 or C-4 position will generally lead to a mixture of diastereomeric alcohols. These diastereomers can often be separated by chromatography.

High-Throughput Synthesis and Combinatorial Library Generation

To explore the chemical space around the this compound scaffold efficiently, high-throughput synthesis and the generation of combinatorial libraries are powerful tools. nih.govrsc.org

A combinatorial library could be designed by varying the substituents at different positions of the molecule. For example, a library of hydrazones can be readily synthesized by reacting the parent carbohydrazide with a diverse set of aldehydes and ketones in a parallel fashion. mdpi.com

Solid-phase synthesis could also be employed. The scaffold could be attached to a solid support via its hydroxyl group. Subsequent reactions on the carbohydrazide moiety or the oxolane ring could be performed, followed by cleavage from the resin to yield the final products. This approach allows for the use of excess reagents and simplified purification. The generation of carbohydrate-based combinatorial libraries has been successfully demonstrated and could serve as a blueprint for libraries based on the oxolane scaffold. nih.gov

Table 3: Example of a Combinatorial Library Design

Scaffold Position Diversity Element Example Building Blocks
Carbohydrazide Aldehydes/Ketones Benzaldehyde, Acetophenone, Pyridine-2-carboxaldehyde
Hydroxymethyl Acylating Agents Acetic anhydride, Benzoyl chloride, Isocyanates

By systematically applying these derivatization strategies, a wide range of analogues of this compound can be synthesized, enabling a thorough investigation of its potential applications.

Applications of 5 Hydroxymethyl Oxolane 2 Carbohydrazide in Organic Synthesis

As a Building Block for the Construction of Complex Organic Molecules

The distinct functional groups within 5-(Hydroxymethyl)oxolane-2-carbohydrazide make it an ideal starting material for the synthesis of a wide array of intricate organic structures. The carbohydrazide (B1668358) moiety serves as a nucleophilic hydrazine (B178648) equivalent, while the hydroxymethyl group can be further functionalized, and the oxolane ring provides a chiral scaffold.

Carbohydrazides are well-established precursors for the synthesis of various nitrogen-containing heterocycles due to the reactivity of the hydrazide functional group. nih.gov this compound can be effectively utilized in the preparation of several important classes of heterocyclic compounds.

1,3,4-Oxadiazoles: The reaction of this compound with various carboxylic acids or their derivatives, followed by cyclodehydration, can yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govresearchgate.netluxembourg-bio.com These heterocycles are known for their diverse biological activities. The cyclization is typically achieved using dehydrating agents like phosphorus oxychloride or thionyl chloride. researchgate.net A more convergent approach involves the coupling of the carbohydrazide with α-bromo nitroalkanes. nih.gov

1,2,4-Triazoles: This class of heterocycles can be synthesized from this compound through several routes. For instance, reaction with isothiocyanates would yield a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a triazole. Alternatively, condensation with amides or their equivalents can also lead to the formation of the 1,2,4-triazole (B32235) ring. researchgate.netorganic-chemistry.orgscispace.com

Pyrazoles: The carbohydrazide moiety can react with 1,3-dicarbonyl compounds or their equivalents in a cyclocondensation reaction to afford pyrazole (B372694) derivatives. umich.eduresearchgate.netnih.gov The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. Multi-component reactions are also a powerful tool for pyrazole synthesis. beilstein-journals.org

HeterocycleReactant(s)General Reaction Conditions
1,3,4-Oxadiazole (B1194373)Carboxylic Acid/Acyl ChlorideDehydrating agent (e.g., POCl₃), heat
1,2,4-TriazoleIsothiocyanateFormation of thiosemicarbazide, then cyclization
Pyrazole1,3-DiketoneAcid or base catalysis, heat

The chiral oxolane ring with a hydroxymethyl substituent in this compound is structurally reminiscent of the furanose form of sugars. This makes it an excellent scaffold for the synthesis of carbohydrate mimetics. rsc.orgnih.gov These mimics are valuable tools in medicinal chemistry for studying carbohydrate-protein interactions and for the development of therapeutics. The carbohydrazide and hydroxymethyl groups offer points for further elaboration and conjugation to other molecules, such as peptides or lipids, to form glycoconjugates. thermofisher.comnih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. Carbohydrazides can participate in MCRs to generate a variety of heterocyclic structures. rsc.org For instance, this compound could be a component in a one-pot synthesis of highly substituted pyrimidines or other fused heterocyclic systems when reacted with aldehydes, active methylene (B1212753) compounds, or other suitable partners. rsc.org

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The inherent chirality of this compound, derived from its oxolane backbone, makes it a candidate for use as a chiral auxiliary. wikipedia.orgthieme-connect.com By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Furthermore, the carbohydrazide and hydroxymethyl functionalities can be modified to create chiral ligands for asymmetric catalysis. ajgreenchem.comdicp.ac.cnacs.org For example, the hydrazide can be converted into a pyrazole or other nitrogen-containing heterocycle capable of coordinating to a metal center. The hydroxymethyl group can be phosphinated to create a bidentate P,N-ligand. Such chiral ligands are crucial in enantioselective synthesis for producing single-enantiomer products. mdpi.comnih.gov

ApplicationRole of this compoundPotential Transformation
Chiral AuxiliaryTemporary chiral directing groupAsymmetric alkylation or aldol (B89426) reaction
Chiral Ligand PrecursorChiral scaffold for ligand synthesisConversion to a chiral P,N-ligand

Precursor for the Synthesis of Novel Reagents and Catalysts

The reactivity of the carbohydrazide group allows for its conversion into other functional moieties, leading to the development of new reagents and catalysts. For example, oxidation of the carbohydrazide can generate an acyl azide, a versatile intermediate for the Curtius rearrangement to form isocyanates. These chiral isocyanates, bearing the oxolane framework, can be used in the synthesis of chiral ureas and carbamates. Moreover, carbohydrazide derivatives themselves can act as organocatalysts in certain transformations.

Integration into Supramolecular Assemblies and Material Chemistry

The ability of the carbohydrazide moiety to form strong hydrogen bonds, coupled with the potential for further functionalization of the hydroxymethyl group, makes this compound an interesting building block for supramolecular chemistry. It can be incorporated into larger structures such as polymers, gels, or metal-organic frameworks (MOFs). The chiral nature of the molecule can impart chirality to the resulting supramolecular assembly, which is of interest for applications in chiral recognition and separation. The presence of multiple hydrogen bond donors and acceptors can facilitate the formation of well-ordered, self-assembled structures.

Solid-Phase Organic Synthesis (SPOS) Applications

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific applications for This compound in the field of Solid-Phase Organic Synthesis (SPOS). While the structural motifs within this compound—a hydroxyl group, a cyclic ether (oxolane), and a carbohydrazide—are individually relevant to various aspects of organic synthesis, their combined use in the context of SPOS is not documented in readily available research.

The principles of SPOS rely on the attachment of a substrate to a solid support, typically a polymer resin, via a linker. This allows for the sequential addition of reagents in solution, with excess reagents and byproducts being easily removed by filtration and washing. The final product is then cleaved from the solid support. The functional groups present in This compound could theoretically be utilized for attachment to or modification of solid supports. For instance, the hydroxyl group could serve as a point of attachment to a resin, while the carbohydrazide moiety could act as a nucleophile in subsequent reactions.

However, despite the theoretical potential, there are no specific, documented examples or detailed research findings of This compound being employed as a linker, a scaffold, or a reagent in solid-phase synthesis. General applications of hydrazides in SPOS often involve their use as linkers that can be cleaved under specific conditions to yield C-terminal modified peptides or other organic molecules. The versatility of the hydrazide group allows for the synthesis of a variety of heterocyclic compounds on a solid support.

The lack of specific data for This compound means that no detailed research findings or data tables on its use in SPOS can be provided at this time. Further research would be required to explore and establish any potential roles for this compound in the specialized area of solid-phase organic synthesis.

Emerging Research Directions and Future Prospects for 5 Hydroxymethyl Oxolane 2 Carbohydrazide Research

Exploration of Unconventional Synthetic Pathways

Current synthetic strategies for furan (B31954) and carbohydrazide (B1668358) derivatives often rely on conventional batch processes. However, future research is expected to pivot towards more innovative and sustainable methods. The focus will likely be on developing novel pathways that offer improved efficiency, selectivity, and environmental performance. numberanalytics.com

Key areas of exploration include:

Biocatalytic Routes: The use of enzymes or whole-cell systems for the synthesis and modification of furan derivatives is a rapidly growing field. nih.gov Research could focus on identifying or engineering enzymes capable of catalyzing the formation of the oxolane ring from biomass-derived precursors or the direct introduction of the carbohydrazide group.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. numberanalytics.com Applying this technology to the synthesis of 5-(hydroxymethyl)oxolane-2-carbohydrazide could lead to more energy-efficient and rapid production processes.

Photocatalysis: Visible-light photocatalysis offers a green and mild alternative for driving organic transformations. Investigating photocatalytic routes could enable novel bond formations and functional group manipulations under ambient conditions.

Synthetic ApproachPotential Advantages for this compoundKey Research Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste, use of renewable resources.Enzyme discovery and engineering, process optimization, substrate scope.
Microwave-Assisted Rapid heating, shorter reaction times, increased yields, improved process control.Scale-up feasibility, solvent choice, potential for side reactions.
Photocatalysis Use of renewable light energy, mild conditions, access to unique reactivity.Catalyst design, reaction efficiency, understanding reaction mechanisms.

Investigation of Novel Reactivity Patterns and Mechanistic Insights

A deep understanding of the reactivity of this compound is crucial for its application. The molecule possesses multiple reactive sites: the hydroxyl group, the carbohydrazide moiety, and the oxolane ring itself. Future research will likely focus on elucidating the interplay between these functional groups and exploring novel transformations.

Ring-Opening and Polymerization: The furan ring is known to undergo ring-opening reactions under certain conditions. pharmaguideline.com Investigating the controlled ring-opening of the oxolane moiety could provide pathways to new linear molecules that can serve as monomers for novel polymers.

Cycloaddition Reactions: The furan nucleus is a versatile diene in Diels-Alder reactions. studysmarter.co.uk Exploring the cycloaddition chemistry of the parent furan compound before reduction to oxolane could yield complex polycyclic structures with potential biological activity.

Derivatization of the Carbohydrazide Group: The carbohydrazide functional group is a versatile handle for synthesizing a wide range of derivatives, such as hydrazones and other heterocyclic systems. ajgreenchem.comchemicalbook.com These reactions can be used to tune the molecule's properties for specific applications. nih.gov Mechanistic studies, combining experimental kinetics and computational modeling, will be essential to understand and control these transformations. researchgate.netenergetic-materials.org.cn

Development of Advanced Catalytic Systems for Synthesis and Transformation

Catalysis is key to the efficient and selective synthesis and modification of furan-based molecules. mdpi.com Research into advanced catalytic systems for this compound will be critical for its viable production and valorization.

Non-Noble Metal Catalysts: To reduce costs and improve sustainability, there is a strong push to replace precious metal catalysts with systems based on earth-abundant metals like iron, copper, and nickel. frontiersin.org These catalysts are being developed for hydrogenation, oxidation, and other key transformations of furan derivatives. researchgate.net

Heterogeneous Catalysts: The development of solid catalysts, such as zeolites and supported metal nanoparticles, is a major focus. frontiersin.orgnih.gov These materials offer advantages in terms of separation, reusability, and suitability for continuous flow processes, aligning with the principles of green chemistry.

Ionic Liquids and Deep Eutectic Solvents: These novel solvent systems can act as both the reaction medium and the catalyst, offering unique reactivity and selectivity. numberanalytics.comnih.gov Their application could lead to more efficient and environmentally friendly processes for the synthesis of this compound.

Catalyst TypeApplication in Furan ChemistryPotential for this compound
Non-Noble Metals (Fe, Co, Ni, Cu) Hydrogenation, oxidation, biomass valorization. frontiersin.orgSustainable synthesis from biomass precursors, selective transformations.
Zeolites Dehydration, isomerization, upgrading of furan derivatives. nih.govConversion of carbohydrates, shape-selective transformations.
Ionic Liquids Solvent and catalyst for carbohydrate conversion to furans. nih.govIntegrated production and derivatization processes.
Biocatalysts (Enzymes) Selective oxidation, reduction, and ligation reactions. nih.govChiral synthesis, functionalization under mild conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. allfordrugs.commdpi.com

Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow reactor could offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for potentially hazardous reactions. rsc.orgnih.gov Flow chemistry also facilitates the integration of in-line analysis and purification steps.

Automated Platforms: The use of automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. By systematically varying parameters such as temperature, pressure, and catalyst loading, these systems can rapidly identify optimal conditions for the production of the target molecule and its derivatives.

Deepening Computational Understanding and Predictive Modeling

Computational chemistry plays an increasingly vital role in modern chemical research. psu.edu Theoretical studies can provide deep insights into the properties and reactivity of this compound, guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms, predict spectroscopic properties, and assess the stability of different conformations of the molecule. rsc.orgresearchgate.netacs.org This can help in designing more efficient synthetic routes and understanding the molecule's behavior in different environments. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of the molecule in larger systems, such as in solution or within a polymer matrix. researchgate.net This can provide insights into its interactions with other molecules and its bulk material properties.

Predictive Modeling for Combustion: For applications related to fuels or energy, kinetic models can be developed to predict combustion behavior and potential byproducts, ensuring efficient and clean energy release. mdpi.comdlr.derepec.org

Computational MethodApplication AreaInsights Gained
Density Functional Theory (DFT) Reaction Mechanisms, SpectroscopyElectronic structure, transition states, reaction pathways, spectral assignments. researchgate.netacs.org
Molecular Dynamics (MD) Material Properties, SolvationConformational dynamics, intermolecular interactions, bulk properties. psu.eduresearchgate.net
Kinetic Modeling Combustion, Process OptimizationReaction rates, product distribution, ignition delay times. mdpi.comrepec.org

Expanding the Scope of Material Science Applications

The unique bifunctional nature of this compound makes it an attractive candidate for various material science applications. ajgreenchem.comajgreenchem.com

Bio-based Polymers: The molecule can potentially serve as a monomer for the synthesis of novel polyesters, polyamides, or polyurethanes. acs.org The presence of the oxolane ring could impart unique thermal and mechanical properties to these materials. digitellinc.com

Resins and Coatings: Furan-based resins are known for their excellent thermal stability and chemical resistance. wikipedia.org This compound could be used to develop new furan resins or as a cross-linking agent in thermosetting polymer systems.

Functional Materials: The carbohydrazide moiety can coordinate with metal ions, opening up possibilities for the development of coordination polymers or metal-organic frameworks (MOFs). chemicalbook.com Furthermore, furan-based polymers have been explored for applications in organic electronics and self-healing materials. rsc.org

Addressing Sustainability Challenges in Production and Application

A key driver for research into bio-derived chemicals is the goal of improving sustainability. rsc.orgmdpi.com

Renewable Feedstocks: A primary goal is to develop efficient processes for producing this compound directly from lignocellulosic biomass, avoiding competition with food sources. routledge.com

Biodegradability and Recyclability: For material applications, designing polymers and materials that are either biodegradable or readily recyclable will be a critical consideration to ensure a circular economy approach. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.